2,4-Difluoro-5-methylphenylacetonitrile 2,4-Difluoro-5-methylphenylacetonitrile
Brand Name: Vulcanchem
CAS No.: 1242314-98-2
VCID: VC5577697
InChI: InChI=1S/C9H7F2N/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5H,2H2,1H3
SMILES: CC1=CC(=C(C=C1F)F)CC#N
Molecular Formula: C9H7F2N
Molecular Weight: 167.159

2,4-Difluoro-5-methylphenylacetonitrile

CAS No.: 1242314-98-2

Cat. No.: VC5577697

Molecular Formula: C9H7F2N

Molecular Weight: 167.159

* For research use only. Not for human or veterinary use.

2,4-Difluoro-5-methylphenylacetonitrile - 1242314-98-2

Specification

CAS No. 1242314-98-2
Molecular Formula C9H7F2N
Molecular Weight 167.159
IUPAC Name 2-(2,4-difluoro-5-methylphenyl)acetonitrile
Standard InChI InChI=1S/C9H7F2N/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5H,2H2,1H3
Standard InChI Key WWRYGJNKJYEWFY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1F)F)CC#N

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with fluorine atoms at the 2- and 4-positions, a methyl group at the 5-position, and an acetonitrile moiety (-CH2_2CN) attached to the aromatic core. This arrangement creates distinct electronic effects: the electron-withdrawing fluorine atoms deactivate the ring, while the methyl group introduces steric hindrance and slight electron donation via hyperconjugation. The nitrile group enhances polarity, influencing solubility and reactivity in nucleophilic additions or cyclization reactions .

Table 1: Physicochemical Properties of 2,4-Difluoro-5-methylphenylacetonitrile

PropertyValueSource
Molecular FormulaC9H7F2N\text{C}_9\text{H}_7\text{F}_2\text{N}
Molecular Weight167.16 g/mol
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-
Flash PointNot reported-

The absence of key physical data (e.g., melting/boiling points) in available literature underscores the need for further experimental characterization .

Synthetic Methodologies

Direct Synthesis Routes

While explicit protocols for synthesizing 2,4-Difluoro-5-methylphenylacetonitrile are scarce, analogous compounds suggest plausible pathways. A common strategy involves Friedel-Crafts alkylation or cyanation of pre-substituted benzene derivatives. For instance, 1,3-difluoro-5-methylbenzene (CAS 117358-51-7) can undergo lithiation followed by quenching with acetonitrile precursors .

Example Reaction:

  • Lithiation of 1,3-Difluoro-5-methylbenzene:
    Treatment with n-BuLi at -5°C generates a lithiated intermediate, which reacts with DMF to yield 2,6-difluoro-4-methylbenzaldehyde . Adapting this method, substituting DMF with cyanating agents (e.g., Tosyl Cyanide) could produce the target nitrile.

  • Cyanidation:
    Subsequent treatment with KCN or CuCN in polar aprotic solvents (e.g., DMF) may introduce the nitrile group.

Yield Considerations: Analogous syntheses report yields up to 90% , though optimization for this specific compound is unreported.

Applications in Research and Industry

Pharmaceutical Intermediates

Fluorinated nitriles are pivotal in drug discovery due to their metabolic stability and ability to modulate bioavailability. The fluorine atoms in 2,4-Difluoro-5-methylphenylacetonitrile may enhance binding affinity to enzymatic targets, particularly in kinase inhibitors or antiviral agents .

Agrochemical Development

The compound’s hydrophobic profile and electron-deficient aromatic system make it a candidate for pesticide synthesis, where fluorine substituents often improve resistance to environmental degradation.

PrecautionDescription
StorageCool, dry conditions away from oxidizers
HandlingUse PPE (gloves, goggles) and work in a fume hood
First AidRinse skin/eyes with water; seek medical attention for inhalation exposure

Comparative Analysis with Analogous Compounds

Structural Analogues

The compound’s uniqueness lies in its substitution pattern. Comparisons highlight distinct properties:

Table 3: Comparison of Fluorinated Arylacetonitriles

CompoundSubstituentsKey Differences
2,4-Difluoro-5-methylphenylacetonitrile2-F, 4-F, 5-CH3_3, -CH2_2CNBalanced electronic effects
3,5-Difluorophenylacetonitrile3-F, 5-F, -CH2_2CNLacks methyl group; higher symmetry
4-Methoxyphenylacetonitrile4-OCH3_3, -CH2_2CNElectron-rich ring; different reactivity

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